molecular formula C20H19NO3S B2724647 1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034340-17-3

1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2724647
CAS No.: 2034340-17-3
M. Wt: 353.44
InChI Key: HLQRDSSYXQTOGL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a biaryl furan-thiophene core, a motif prevalent in compounds investigated for targeting various biological pathways . The molecule is further functionalized with a 2-methoxyphenyl group and a cyclopropanecarboxamide moiety. The cyclopropane ring is a valuable scaffold in drug design, often used to confer conformational rigidity, modulate metabolic stability, or improve potency and selectivity toward a target protein . The distinct three-dimensional profile of the cyclopropane group makes this compound a particularly interesting candidate for researchers exploring structure-activity relationships (SAR). This compound is representative of a class of small molecules that are frequently screened for activity in central nervous system (CNS) disorders. The structural elements present are often associated with molecules that demonstrate neuroprotective properties, such as the ability to modulate oxidative stress pathways and cellular survival signals in neuronal models . As a research tool, it is provided For Research Use Only and is intended to aid scientists in the identification and characterization of novel therapeutic agents for conditions such as neurodegenerative diseases. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-16(18)20(9-10-20)19(22)21-12-15-6-7-17(24-15)14-8-11-25-13-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRDSSYXQTOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H17N1O3SC_{17}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 317.39 g/mol. The compound features a cyclopropanecarboxamide core, substituted with a methoxyphenyl group and a thiophen-furan moiety.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Cyclopropanecarboxamide: Starting from commercially available precursors, cyclopropanation reactions are conducted.
  • Introduction of Substituents: The methoxy and thiophen-furan groups are introduced through nucleophilic substitution and coupling reactions, often employing palladium-catalyzed methods for efficiency.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies: In vitro evaluations using various cancer cell lines (e.g., breast and glioblastoma) have demonstrated that the compound induces apoptosis and inhibits cell proliferation at nanomolar concentrations .
  • Mechanism of Action: The compound's planar structure allows it to intercalate into DNA, disrupting replication processes, which is critical in its anticancer efficacy.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Inhibition of Pathogens: The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Mechanism: It may exert its effects by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can lead to oxidative damage in cells, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

StudyObjectiveFindings
Umesha et al. (2009)Evaluate cytotoxicity against cancer cell linesShowed significant antiproliferative effects on glioblastoma cells with IC50 values in the nanomolar range .
Jalilian et al. (2006)Investigate antimicrobial propertiesDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
BenchChem Research (2024)Synthesis and biological evaluationConfirmed the potential for use in drug development due to favorable pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:

Compound Key Substituents Molecular Weight Synthesis Yield Biological Relevance References
1-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide 2-Methoxyphenyl, (5-(thiophen-3-yl)furan-2-yl)methyl Not reported Not reported Structural similarity to dopamine D3 ligands
5-(4-(2-Methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Methoxyphenyl, 1,4-diazepane, pentanamide linker 464.5 (M+H+) 48% Dopamine D3 selective ligand (IC₅₀ = 12 nM)
N-[(5-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl}thiophen-2-yl)methyl]cyclopropanecarboxamide Cyclopropanecarboxamide, oxadiazole-thiophene hybrid Not reported Not reported Unreported; oxadiazole enhances bioavailability
1-[5-Ethyl-2-(propan-2-yloxy)pyridin-3-yl]-N-[(2-methylquinolin-5-yl)sulfonyl]cyclopropanecarboxamide Pyridine-quinoline sulfonamide, cyclopropanecarboxamide Not reported Not reported CFTR modulator (cystic fibrosis therapy)
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide 5-Chloro-2-methoxyphenyl, cyclopropanecarboxamide 225.67 Not reported Structural analog; simpler scaffold

Key Observations

Structural Features and Bioactivity The target compound shares the 2-methoxyphenyl and thiophene-furan motifs with 5-(4-(2-methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (), which exhibits potent dopamine D3 receptor affinity. This suggests that the target compound may also interact with CNS targets, though its lack of a diazepane linker could alter binding kinetics . The oxadiazole-containing analog () introduces a heterocyclic ring known to improve metabolic stability and membrane permeability, which the target compound lacks. This difference may impact pharmacokinetics .

Synthetic Approaches The target compound’s synthesis likely involves coupling a cyclopropanecarboxamide precursor with a (5-(thiophen-3-yl)furan-2-yl)methyl amine, analogous to methods in (e.g., substitution of aryl diazepanes).

Physical and Spectral Properties

  • Melting points and spectral data (e.g., ¹H NMR, MS) for analogs like N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide () provide benchmarks for characterizing the target compound. For instance, the methoxy proton in the target’s 2-methoxyphenyl group would resonate near δ 3.74 ppm, similar to signals in .

Preparation Methods

2-Methoxyphenyl Group Introduction

The 2-methoxyphenyl group is introduced via Friedel-Crafts acylation. Reacting cyclopropanecarbonyl chloride with anisole in the presence of AlCl₃ yields 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride. This method ensures regioselectivity, with the methoxy group directing electrophilic attack to the ortho position.

Thiophene-Furan Hybrid Synthesis

The N-((5-(thiophen-3-yl)furan-2-yl)methyl) moiety is synthesized through sequential cross-coupling reactions. As per CN102115468B, 3-thiopheneboronic acid undergoes Suzuki-Miyaura coupling with 5-bromofuran-2-carbaldehyde to form 5-(thiophen-3-yl)furan-2-carbaldehyde. Reduction with NaBH₄ converts the aldehyde to the primary alcohol, which is then brominated using PBr₃ to yield (5-(thiophen-3-yl)furan-2-yl)methyl bromide.

Amide Bond Formation

The final step involves coupling the cyclopropanecarbonyl chloride with (5-(thiophen-3-yl)furan-2-yl)methylamine. US5068428A details a mild protocol using oxalyl chloride to generate the acyl chloride in situ, followed by reaction with the amine in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, yielding the target carboxamide in 85–92% purity after recrystallization from ethyl acetate.

An alternative one-pot method from PMC4876632 employs peptide coupling reagents such as HATU or EDCI, enabling room-temperature amidation with minimal epimerization. This approach is advantageous for lab-scale synthesis, achieving yields >90%.

Stereochemical and Process Optimization

Enantiomeric Control

Chiral auxiliaries like (R)-binap are utilized during cyclopropanation to enforce (1R,2R) configuration, critical for pharmacological activity. Asymmetric hydrogenation of cyclopropene intermediates using Ru catalysts (e.g., Shvo’s catalyst) further enhances enantiomeric excess (>98% ee).

Green Chemistry Considerations

Recent advances replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and employ catalytic Pd nanoparticles for coupling steps, reducing heavy metal waste.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 1H, thiophene), 7.32–7.28 (m, 2H, furan), 6.95–6.91 (m, 2H, methoxyphenyl), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 1.55–1.50 (m, 4H, cyclopropane).

HPLC-MS : [M+H]⁺ = 397.2 (calculated), 397.1 (observed).

Industrial-Scale Production

A pilot-scale process (EP2644590A1) achieves 87% yield via continuous flow chemistry, minimizing diazomethane handling risks. Key parameters include:

Parameter Value
Temperature 0–5°C
Residence Time 15 min
Catalyst Loading 0.5 mol% Pd(OAc)₂
Purity Post-Crystallization 99.5%

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